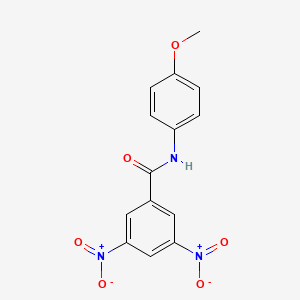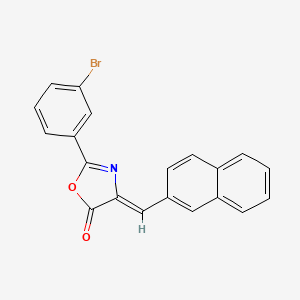![molecular formula C23H15N5O4 B11692563 N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-nitrobenzohydrazide](/img/structure/B11692563.png)
N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-nitrobenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-nitrobenzohydrazide is a complex organic compound that combines the structural features of benzimidazole, chromene, and nitrobenzohydrazide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-nitrobenzohydrazide typically involves a multi-step process. One common method starts with the preparation of the benzimidazole and chromene intermediates. These intermediates are then reacted under specific conditions to form the final product.
Preparation of Benzimidazole Intermediate: The benzimidazole intermediate can be synthesized by reacting o-phenylenediamine with an appropriate aldehyde in the presence of an acid catalyst.
Preparation of Chromene Intermediate: The chromene intermediate is typically synthesized by the condensation of salicylaldehyde with a suitable ketone in the presence of a base.
Formation of the Final Product: The benzimidazole and chromene intermediates are then reacted with 3-nitrobenzohydrazide under reflux conditions in a suitable solvent, such as ethanol, to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N’-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole or chromene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products
Oxidation Products: Nitroso derivatives or other oxidized forms.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted benzimidazole or chromene derivatives.
科学的研究の応用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anticancer, antiviral, and antibacterial properties.
Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with specific biomolecules.
Materials Science: The compound’s structural features may make it useful in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which N’-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-nitrobenzohydrazide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with these targets, thereby modulating their activity.
類似化合物との比較
Similar Compounds
Benzimidazole Derivatives: Compounds such as benzimidazole itself or its various substituted derivatives.
Chromene Derivatives: Compounds like chromene or its substituted derivatives.
Nitrobenzohydrazide Derivatives: Compounds containing the nitrobenzohydrazide moiety.
Uniqueness
N’-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-nitrobenzohydrazide is unique due to its combination of three distinct structural motifs: benzimidazole, chromene, and nitrobenzohydrazide. This combination imparts unique chemical and biological properties that are not found in compounds containing only one or two of these motifs.
特性
分子式 |
C23H15N5O4 |
|---|---|
分子量 |
425.4 g/mol |
IUPAC名 |
N-[(Z)-[3-(1H-benzimidazol-2-yl)chromen-2-ylidene]amino]-3-nitrobenzamide |
InChI |
InChI=1S/C23H15N5O4/c29-22(15-7-5-8-16(12-15)28(30)31)26-27-23-17(13-14-6-1-4-11-20(14)32-23)21-24-18-9-2-3-10-19(18)25-21/h1-13H,(H,24,25)(H,26,29)/b27-23- |
InChIキー |
UECYOJKFWPLXRQ-VYIQYICTSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=C(/C(=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])/O2)C4=NC5=CC=CC=C5N4 |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])O2)C4=NC5=CC=CC=C5N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11692486.png)

![ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11692506.png)
![(2Z,5Z)-5-(3-bromo-4-hydroxy-5-iodobenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692508.png)
![2-[4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenoxy]-5-nitrobenzonitrile](/img/structure/B11692509.png)
![4-bromo-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11692522.png)
![N-(4-fluorobenzyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11692525.png)
![2-iodo-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B11692527.png)
![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11692532.png)
![N-ethyl-3-nitro-N-[(3-nitrophenyl)diazenyl]aniline](/img/structure/B11692540.png)

![3-{[(E)-(2,3-dichlorophenyl)methylidene]amino}benzamide](/img/structure/B11692556.png)
![5-bromo-2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11692559.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11692564.png)
